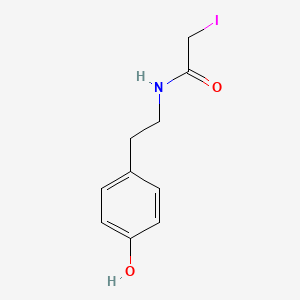

N-Iodoacetyltyramine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .

Mode of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .

Biochemical Pathways

For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .

Pharmacokinetics

It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .

Result of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .

Analyse Biochimique

Biochemical Properties

N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where this compound can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Iodoacetyltyramine can be synthesized through the iodination of acetyltyramine. The process typically involves the reaction of acetyltyramine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in an organic solvent, such as acetonitrile, at room temperature. The product is then purified using chromatographic techniques to obtain this compound in high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: N-Iodoacetyltyramine primarily undergoes substitution reactions due to the presence of the iodo group. It can react with nucleophiles, such as thiols, to form thioether bonds . This property makes it useful for labeling sulfhydryl-containing compounds.

Common Reagents and Conditions:

Nucleophiles: Thiols (e.g., cysteine, glutathione)

Solvents: Organic solvents like acetonitrile or dimethyl sulfoxide

Conditions: Room temperature, mild stirring

Major Products Formed: The major products formed from the reaction of this compound with thiols are thioether derivatives. These products are often used in biochemical assays and labeling studies .

Applications De Recherche Scientifique

N-Iodoacetyltyramine has several applications in scientific research:

Chemistry: Used as a reagent for the selective labeling of sulfhydryl groups in proteins and peptides.

Medicine: Utilized in the development of radiolabeled compounds for imaging and diagnostic purposes.

Industry: Applied in the production of biochemical reagents and kits for research and diagnostic applications.

Comparaison Avec Des Composés Similaires

N-Chloroacetyltyramine: Similar to N-Iodoacetyltyramine but contains a chloro group instead of an iodo group.

N-Bromoacetyltyramine: Contains a bromo group and has intermediate reactivity compared to the iodo and chloro derivatives.

Uniqueness: this compound is unique due to its high reactivity towards sulfhydryl groups, making it a preferred reagent for labeling applications. Its selectivity and mild reaction conditions further enhance its utility in biochemical research .

Activité Biologique

N-Iodoacetyltyramine, a derivative of tyramine, has garnered attention in biochemical research due to its unique properties and applications. This compound is primarily recognized for its role in protein labeling and its interactions with various biomolecules, which have implications in both biological and medicinal fields. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

Overview of this compound

This compound is characterized by its iodoacetyl group, which enhances its reactivity towards sulfhydryl-containing compounds. It serves as a selective labeling agent for proteins, particularly those with cysteine residues. This labeling capability is crucial for studying protein-protein interactions and enzyme mechanisms in various biological contexts.

Target of Action

This compound primarily targets sulfhydryl groups in proteins, facilitating the formation of covalent bonds. This interaction alters the functional properties of proteins, thereby influencing various biochemical pathways.

Mode of Action

The compound acts as a neuromodulator and a precursor for octopamine, impacting neurotransmission and signaling pathways within cells. Its ability to form thioether bonds with thiol groups enhances its utility in biochemical assays.

Cellular Effects

This compound modulates several cellular processes:

- Gene Expression: It can influence the expression of genes involved in stress responses and metabolic pathways.

- Cell Signaling: By interacting with adrenergic receptors, it affects signaling cascades that regulate cellular responses to stimuli.

Metabolic Pathways

The compound participates in metabolic pathways related to acetylation and deacetylation, interacting with enzymes such as acetyltransferases. This interaction is pivotal for maintaining metabolic homeostasis within cells.

Case Studies and Experimental Evidence

- Protein Labeling Studies: Research has demonstrated that this compound effectively labels cysteine residues in proteins, allowing for detailed studies on protein interactions and dynamics. For instance, it has been used to investigate the conformational changes in proteins upon ligand binding.

- Cytotoxicity Assessments: In vitro studies using cell lines have shown that this compound can exhibit varying degrees of cytotoxicity depending on concentration. Low doses tend to enhance cellular functions, while high doses may lead to adverse effects such as cellular damage.

- Enzyme Interaction Studies: The compound's interaction with enzymes involved in metabolic regulation has been explored. It has been shown to inhibit certain acetyltransferases at high concentrations, providing insights into its potential therapeutic applications.

Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses: Enhance enzyme activity and promote beneficial cellular responses.

- High Doses: Induce toxicity and disrupt normal cellular functions, highlighting the importance of dosage in therapeutic contexts.

Applications in Research

This compound is utilized across various fields:

- Biochemistry: As a reagent for selective labeling of proteins.

- Medicine: In the development of radiolabeled compounds for diagnostic imaging.

- Pharmacology: To study drug interactions at a molecular level.

Propriétés

IUPAC Name |

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROHFNRTQBLLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968273 | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-07-4 | |

| Record name | N-Iodoacetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?

A1: The research article focuses on the preparation and utilization of this compound as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of this compound for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.